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molecular formula C9H11NO2 B8343790 5-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

5-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No. B8343790
M. Wt: 165.19 g/mol
InChI Key: COROBWZPMUHJNW-UHFFFAOYSA-N
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Patent
US07902252B2

Procedure details

The title compound was synthesized from ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (0.017 g, 0.09 mmol) and lithium hydroxide monohydrate (0.019 g, 0.45 mmol) according to General Procedure 7. The crude was purified by reverse phase HPLC (50-100% MeOH: water, 0.1% formic acid) to give 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid (22) as a light brown solid (2.1 mg, 14%). Rf (1:1 EtOAc:heptane)=0.12; 1H NMR (400 MHz, METHANOL-d4) δ ppm 1.19 (d, J=6.6, 3H), 2.17-2.20 (m, 1H), 2.26-2.32 (m, 1H), 2.75-2.80 (m, 1H), 2.84-2.90 (m, 2H), 6.56 (s, 1H); LCMS-MS (ESI+) 166.0 (M+H); HPLC (UV=100%), (ELSD=100%).
Quantity
0.017 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.019 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:14][C:5]2[NH:6][C:7]([C:9]([O:11]CC)=[O:10])=[CH:8][C:4]=2[CH2:3]1.O.[OH-].[Li+]>>[CH3:1][CH:2]1[CH2:14][C:5]2[NH:6][C:7]([C:9]([OH:11])=[O:10])=[CH:8][C:4]=2[CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.017 g
Type
reactant
Smiles
CC1CC2=C(NC(=C2)C(=O)OCC)C1
Name
lithium hydroxide monohydrate
Quantity
0.019 g
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude was purified by reverse phase HPLC (50-100% MeOH: water, 0.1% formic acid)

Outcomes

Product
Name
Type
product
Smiles
CC1CC2=C(NC(=C2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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